![molecular formula C8H7N3O2 B1457602 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1499578-19-6](/img/structure/B1457602.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1499578-19-6 . It has a molecular weight of 177.16 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of a compound from 33 (154 mg, 1.00 mmol) and 6-(bromomethyl)-2-chloroquinoline (307 mg, 1.20 mmol) .
Molecular Structure Analysis
The InChI code for “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-3-6 (8 (12)13)5-2-9-4-10-7 (5)11/h2-4H,1H3, (H,12,13) . Further structural analysis can be found in various studies .
Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied in the context of their antiviral activity . For instance, the discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” include a molecular weight of 119.12 g/mol, XLogP3-AA of 0.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .
Scientific Research Applications
Medicinal Chemistry: Kinase Inhibition
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their potential as kinase inhibitors . These compounds can be designed to selectively inhibit specific kinases involved in disease pathways, offering therapeutic potential for conditions such as cancer.
Agricultural Chemistry: Crop Protection Agents
The pyrrolopyrimidine scaffold is being investigated for its use in developing new crop protection agents . These compounds can serve as the basis for pesticides or herbicides, contributing to the protection of crops from pests and diseases.
Material Science: Organic Electronic Materials
In material science, pyrrolopyrimidine derivatives are being studied for their electronic properties . They could be used in the development of organic electronic materials, which are essential for creating flexible electronic devices.
Environmental Science: Pollutant Degradation
Research into pyrrolopyrimidine compounds includes their application in environmental science, particularly in the degradation of pollutants . These compounds could play a role in environmental remediation techniques.
Biochemistry: Enzyme Inhibition
The pyrrolopyrimidine core structure is significant in biochemistry for its enzyme inhibition properties . It can be used to study the inhibition of enzymes that are crucial in various biochemical pathways.
Pharmacology: Drug Development
In pharmacology, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a valuable intermediate in the synthesis of drugs . It is particularly important in the development of novel therapeutic agents targeting various diseases.
Analytical Chemistry: Chromatography Standards
This compound can also be used in analytical chemistry as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of substances .
Chemical Synthesis: Building Block
Lastly, it serves as a versatile building block in chemical synthesis, enabling the creation of a wide array of complex molecules for further research and development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMPOOBKALXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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